molecular formula C19H30N4O5 B12920658 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one

Cat. No.: B12920658
M. Wt: 394.5 g/mol
InChI Key: IZUOEYLZGSJMQA-BGIGGGFGSA-N
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Description

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a nonyl chain. Its molecular formula is C19H30N4O6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the construction of the purine ring system through cyclization reactions.

    Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative.

    Introduction of the Nonyl Chain: The nonyl chain is attached through alkylation reactions, often using nonyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions can target the purine ring or the nonyl chain, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its role in biochemical pathways and interactions with enzymes.
  • Potential use as a probe in studying cellular processes.

Medicine:

  • Explored for its therapeutic potential in treating various diseases.
  • Studied for its ability to interact with biological targets such as nucleic acids and proteins.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:

    Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

    8-methoxyguanosine: Similar structure with a methoxy group at the 8-position of the purine ring.

    Xanthosine: A purine nucleoside with a similar sugar moiety but different substituents on the purine ring.

Uniqueness:

  • The presence of the nonyl chain distinguishes 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one from other similar compounds, potentially altering its physical and chemical properties.
  • Its unique structure may confer specific biological activities not observed in other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H30N4O5

Molecular Weight

394.5 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one

InChI

InChI=1S/C19H30N4O5/c1-2-3-4-5-6-7-8-9-13-21-17-14(18(27)22-13)20-11-23(17)19-16(26)15(25)12(10-24)28-19/h11-12,15-16,19,24-26H,2-10H2,1H3,(H,21,22,27)/t12-,15-,16-,19-/m1/s1

InChI Key

IZUOEYLZGSJMQA-BGIGGGFGSA-N

Isomeric SMILES

CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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